molecular formula C19H21N3O3S B6777864 N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide

N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide

Cat. No.: B6777864
M. Wt: 371.5 g/mol
InChI Key: LJTVEOVJZQFZQG-UHFFFAOYSA-N
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Description

N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octan-3-yl]benzamide is a complex organic compound featuring a unique structure that combines a thiazole ring, a bicyclic octane system, and a benzamide moiety

Properties

IUPAC Name

N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(17(23)12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)22(13)18(24)16-11-26-19(25)20-16/h2-6,11,13-15H,7-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTVEOVJZQFZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2C(=O)C3=CSC(=O)N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Construction of the Bicyclic Octane System: This step often involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the necessary substituents.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole and bicyclic octane intermediates with benzamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets such as enzymes or receptors.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research could focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and benzamide moiety could play crucial roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]acetamide: Similar structure but with an acetamide group instead of benzamide.

    N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

The presence of the benzamide moiety in N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.

This detailed overview provides a comprehensive understanding of N-methyl-N-[8-(2-oxo-3H-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octan-3-yl]benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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